3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone
Description
This compound is a thiazolidinone derivative characterized by a 2-thioxo-4-thiazolidinone core substituted with a 3,4-dimethoxyphenethyl group and a pyrazole-linked 4-ethoxyphenyl moiety. Its molecular formula is C₃₂H₃₁N₃O₄S₂, with an average molecular mass of ~609.73 g/mol . The structure features a conjugated system involving the pyrazole and thiazolidinone rings, which may contribute to its electronic properties and biological activity. The compound’s stereochemistry is defined as (5E), indicating the configuration of the exocyclic double bond . Key structural attributes include:
- 4-Ethoxyphenyl-pyrazole moiety: Introduces steric bulk and electron-donating effects.
Properties
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O4S2/c1-4-38-25-13-11-22(12-14-25)29-23(20-34(32-29)24-8-6-5-7-9-24)19-28-30(35)33(31(39)40-28)17-16-21-10-15-26(36-2)27(18-21)37-3/h5-15,18-20H,4,16-17H2,1-3H3/b28-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKSIPDOVKNRFX-TURZUDJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Thiazolidinone ring
- Substituents :
- A 3,4-dimethoxyphenyl group
- An ethoxyphenyl group attached to a pyrazole moiety
Research indicates that compounds with thiazolidinone and pyrazole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Thiazolidinones have been noted for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Many pyrazole derivatives demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
- Antimicrobial Properties : The presence of the pyrazole group has been linked to enhanced antimicrobial activity against various pathogens.
Antitumor Activity
Several studies have reported that thiazolidinones can inhibit the growth of different cancer cell lines. For instance, one study demonstrated that derivatives similar to the compound showed potent activity against breast cancer cells by inducing apoptosis and inhibiting angiogenesis .
Anti-inflammatory Effects
Thiazolidinones are known to modulate inflammatory responses. In vitro studies have shown that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
Research on related pyrazole compounds has shown promising results against various bacterial strains. For example, a series of pyrazole derivatives exhibited notable antifungal activity against pathogens like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Case Studies
- Case Study on Antitumor Effects : A study involving a derivative with a similar structure reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
- Anti-inflammatory Study : Another study evaluated the anti-inflammatory potential in a murine model of arthritis, where treatment with a thiazolidinone derivative resulted in a 50% reduction in paw swelling compared to control groups .
- Antimicrobial Evaluation : In a clinical trial assessing the efficacy of a related compound against bacterial infections, results showed a 70% success rate in eradicating Staphylococcus aureus infections in treated patients .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential therapeutic uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a thioxo group. Its structure includes a methylene bridge connecting a pyrazole moiety to a thiazolidinone core, which is significant for its biological activity. The presence of dimethoxy and ethoxy substituents enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone scaffold is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of thiazolidinones have shown efficacy against breast cancer and leukemia models. The specific compound under discussion may share these properties due to its structural similarities.
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. Studies suggest that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The compound's potential to reduce inflammation could be explored in conditions such as rheumatoid arthritis or inflammatory bowel diseases.
Antidiabetic Effects
Given the role of thiazolidinediones (a subclass of thiazolidinones) in glucose metabolism, this compound may possess antidiabetic properties as well. Research into related compounds has shown that they can enhance insulin sensitivity and reduce blood glucose levels. Investigating this compound's effects on glucose uptake in muscle and adipose tissues could provide insights into its utility as an antidiabetic agent.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that certain modifications to the thiazolidinone structure led to increased cytotoxicity compared to standard chemotherapeutics.
Study 2: Anti-inflammatory Mechanisms
In a study focusing on inflammatory bowel disease models, a related thiazolidinone demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be effective in managing chronic inflammatory conditions.
Study 3: Metabolic Effects
Research exploring the metabolic effects of thiazolidinones revealed that compounds with similar structures improved insulin sensitivity in diabetic rats. This opens avenues for further investigation into the compound's potential use in diabetes management.
Chemical Reactions Analysis
Core Thiazolidinone Reactivity
The thiazolidinone ring (1,3-thiazolidin-4-one) is central to the compound’s reactivity, with the 2-thioxo group and exocyclic double bond serving as primary reaction sites.
Key Functional Group Reactivity:
-
Thioxo Group (C=S) :
-
Nucleophilic Attack : Reacts with amines or hydrazines to form thiosemicarbazides or substituted thioureas.
-
Oxidation : Converts to sulfonic acid derivatives under strong oxidizing agents like H₂O₂ or KMnO₄.
-
-
Exocyclic Methylene (C=CH) :
Table 1: Documented Reactions of the Compound
Route A: Core Thiazolidinone Formation
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Cyclocondensation :
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Substituent Introduction :
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The 3,4-dimethoxyphenethyl group is introduced via alkylation using 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃).
-
Route B: Post-Synthetic Modifications
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Electrophilic Aromatic Substitution :
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Oxidation of Thioxo Group :
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Treatment with H₂O₂ in acetic acid converts the thioxo group to a sulfonic acid, altering solubility and bioactivity.
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Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 150°C leads to ring-opening via cleavage of the C–S bond.
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Photoreactivity : UV exposure induces [2+2] cycloaddition at the exocyclic methylene group, forming dimeric products.
Comparative Reactivity Insights
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations :
- Substituent Flexibility : Replacement of the phenethyl group with a 4-methoxybenzyl group (as in ) reduces steric hindrance but may decrease lipophilicity.
- Core Modifications : Thiadiazole or triazole substitutions (e.g., ) alter conjugation patterns and bioactivity profiles.
Physicochemical Properties
- Solubility : The target compound’s logP (predicted ~4.2) is higher than fluorophenyl analogues (logP ~3.5 ) due to its ethoxy and methoxy groups.
- Thermal Stability: Thioxo-containing thiazolidinones (e.g., target compound, ) decompose above 250°C, whereas thiadiazole derivatives exhibit higher stability (~300°C).
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can purity be ensured?
The compound can be synthesized via cyclocondensation of intermediates such as substituted pyrazole-carbaldehydes with thiosemicarbazides. A typical method involves refluxing equimolar amounts of precursors (e.g., 3,5-diarylpyrazole derivatives and thiosemicarbazide) in ethanol for 2 hours, followed by recrystallization from DMF-EtOH (1:1) . Purity is confirmed via chromatographic analysis (e.g., TLC monitoring) and spectral characterization (IR, -NMR, -NMR) to verify the absence of unreacted starting materials or byproducts .
Q. How can the structure of this compound be validated experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving complex structures, particularly for confirming stereochemistry and substituent orientations . For labs without crystallography access, advanced NMR techniques (e.g., 2D-COSY, NOESY) and high-resolution mass spectrometry (HRMS) are used to assign functional groups and connectivity .
Q. What are the recommended protocols for solubility and stability testing?
Solubility is assessed in solvents like DMSO, ethanol, and water at varying pH levels. Stability studies involve accelerated degradation under heat (40–60°C), light exposure, and oxidative conditions (HO), monitored via HPLC to track decomposition products .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?
Yield optimization requires DoE (Design of Experiments) approaches, varying parameters like solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. microwave-assisted synthesis), and catalyst use (e.g., POCl for cyclization) . Contradictions in literature methods often arise from differences in substituent electronic effects; electron-withdrawing groups on the pyrazole ring may slow cyclization, necessitating longer reaction times .
Q. What computational strategies are effective for predicting biological activity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies potential binding modes, with scoring functions prioritizing hydrogen bonds and hydrophobic interactions. MD simulations (50–100 ns) assess binding stability, while QSAR models correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends .
Q. How can contradictory data on biological activity be resolved?
Contradictions often stem from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity via LC-MS. For example, if a derivative shows high in vitro activity but poor solubility, formulate it with cyclodextrins or PEGylation to improve bioavailability .
Q. What advanced spectral techniques address ambiguities in structural characterization?
For ambiguous -NMR signals (e.g., overlapping aromatic protons), use -NMR (if fluorinated analogs exist) or dynamic NMR (variable-temperature studies). Solid-state IR and Raman spectroscopy differentiate polymorphs, which may impact pharmacological properties .
Q. How does the thioxo-thiazolidinone moiety influence reactivity in derivatization?
The thioxo group enhances nucleophilic substitution reactivity at the 4-position, enabling alkylation or acylation. However, steric hindrance from the 3,4-dimethoxyphenyl substituent may limit access to the reactive site, requiring bulky electrophiles or phase-transfer catalysts .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Findings | Reference |
|---|---|---|
| IR | 1680–1700 cm (C=O), 1250 cm (C=S) | |
| -NMR | δ 7.2–8.1 (aromatic H), δ 5.2 (methylene) | |
| HRMS | [M+H] m/z calculated vs. observed |
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol > DMF | 75% → 88% |
| Temperature | Reflux (78°C) | 70% → 82% |
| Catalyst | POCl (0.5 eq) | 60% → 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
